(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile
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Description
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile is a useful research compound. Its molecular formula is C20H13N3O4S and its molecular weight is 391.4. The purity is usually 95%.
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Biological Activity
The compound (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile is a complex organic molecule featuring a thiazole ring, benzo[d][1,3]dioxole moieties, and an acrylonitrile functional group. This intricate structure suggests significant potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Features
The compound's molecular formula is C19H12N4O4S, with a molecular weight of 392.39 g/mol. The presence of multiple functional groups indicates its potential for various interactions with biological targets.
Structural Feature | Description |
---|---|
Thiazole Ring | Contributes to bioactivity and potential enzyme inhibition. |
Benzo[d][1,3]dioxole | Known for antioxidant properties and potential in drug design. |
Acrylonitrile Group | Implicated in biological reactivity and synthesis of derivatives. |
Predicted Biological Activities
Due to its structural complexity, this compound is predicted to exhibit:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals.
- Antimicrobial Properties : Related thiazole derivatives have demonstrated effectiveness against various bacterial strains.
- Antiproliferative Effects : The compound may inhibit cancer cell proliferation based on the behavior of analogous structures.
Case Studies
-
Inhibition of Monoamine Oxidase (MAO) :
- A study evaluated derivatives of thiazole compounds for their MAO-B inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The presence of a nitrophenyl group was identified as a significant pharmacophoric feature for selective inhibition .
- Anticancer Activity :
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with key enzymes such as acetylcholinesterase (AChE). These studies suggest that the compound may interact favorably with the active sites of these enzymes, potentially leading to therapeutic applications in treating cognitive disorders .
Synthesis Pathways
The synthesis of this compound can involve several methods that emphasize yield and purity:
- Condensation Reactions : Utilizing thiazole derivatives and benzo[d][1,3]dioxole precursors.
- Functional Group Modifications : Allowing for the introduction of various substituents that may enhance biological activity.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O4S/c21-7-13(8-22-14-2-4-17-19(6-14)27-11-25-17)20-23-15(9-28-20)12-1-3-16-18(5-12)26-10-24-16/h1-6,8-9,22H,10-11H2/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNFUUIRMNYDFI-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=CC5=C(C=C4)OCO5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C/NC4=CC5=C(C=C4)OCO5)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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